2-Nitro-3-propan-2-yloxyaniline
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Overview
Description
2-Nitro-3-propan-2-yloxyaniline is an organic compound with the molecular formula C9H12N2O3. It is also known by its IUPAC name, 3-isopropoxy-2-nitroaniline. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, along with an isopropoxy group (-OCH(CH3)2) substituent. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-propan-2-yloxyaniline typically involves the nitration of 3-propan-2-yloxyaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-propan-2-yloxyaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions to form nitroso derivatives or other oxidized products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or chlorinating agents under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Reduction: The major product formed is 3-propan-2-yloxyaniline.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Oxidation: Oxidation can yield nitroso derivatives or other oxidized products.
Scientific Research Applications
2-Nitro-3-propan-2-yloxyaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-3-propan-2-yloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The isopropoxy group may also play a role in modulating the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the isopropoxy group.
3-Nitroaniline: Similar in structure but lacks the isopropoxy group and has the nitro group at a different position.
4-Nitroaniline: Similar in structure but lacks the isopropoxy group and has the nitro group at a different position.
Uniqueness
2-Nitro-3-propan-2-yloxyaniline is unique due to the presence of both the nitro group and the isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-nitro-3-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJUWZJMAOEMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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